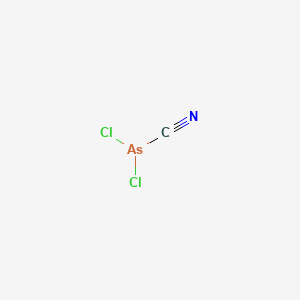
Arsorocyanidous dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorocyanidous dichloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic and cyanide groups, making it a subject of study in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsorocyanidous dichloride typically involves the reaction of arsenic trichloride with cyanide sources under controlled conditions. One common method involves the use of sodium cyanide in an aqueous medium, followed by the addition of arsenic trichloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the potentially hazardous nature of the reactants. Safety protocols are strictly adhered to, given the toxic nature of both arsenic and cyanide compounds.
Chemical Reactions Analysis
Types of Reactions
Arsorocyanidous dichloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxide form, often using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: In substitution reactions, the chlorine atoms in this compound can be replaced by other groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, hydroxylamine.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted derivatives of this compound.
Scientific Research Applications
Arsorocyanidous dichloride has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of arsenic toxicity and cyanide interactions.
Medicine: Investigated for its potential use in chemotherapy, given the cytotoxic nature of arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of arsorocyanidous dichloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The molecular targets include key enzymes involved in cellular respiration and DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Arsenic trichloride: Shares the arsenic component but lacks the cyanide group.
Cyanogen chloride: Contains the cyanide group but lacks the arsenic component.
Arsenic pentachloride: Another arsenic-containing compound with different reactivity.
Uniqueness
Arsorocyanidous dichloride is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other arsenic or cyanide compounds.
Properties
CAS No. |
64049-13-4 |
|---|---|
Molecular Formula |
CAsCl2N |
Molecular Weight |
171.84 g/mol |
IUPAC Name |
dichloroarsanylformonitrile |
InChI |
InChI=1S/CAsCl2N/c3-2(4)1-5 |
InChI Key |
CPWDUDFVRDSQHR-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[As](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















